molecular formula C21H35N3O3 B3042002 1,2,2-Tris[(S)-4-isopropyl-4,5-dihydro-2-oxazolyl]propane CAS No. 458563-75-2

1,2,2-Tris[(S)-4-isopropyl-4,5-dihydro-2-oxazolyl]propane

Cat. No. B3042002
CAS RN: 458563-75-2
M. Wt: 377.5 g/mol
InChI Key: ZLJMXDGDZUSSDE-BRWVUGGUSA-N
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Description

1,2,2-Tris[(S)-4-isopropyl-4,5-dihydro-2-oxazolyl]propane (CAS# 458563-75-2) is a useful research chemical . It has a molecular weight of 377.52 and a molecular formula of C21H35N3O3 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the canonical SMILES string: CC(C)C1COC(=N1)CC(C)(C2=NC(CO2)C(C)C)C3=NC(CO3)C(C)C .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 377.52 . Other physical and chemical properties such as boiling point, density, and solubility were not found in the available resources.

Scientific Research Applications

  • Synthesis and Applications in Chemistry :

    • New bis-1,2,4-triazole derivatives were synthesized, involving compounds related to propane derivatives, indicating applications in chemical synthesis and potential pharmaceutical relevance (Bekircan & Bektaş, 2006).
    • Research on Cu(II) complexes of tris buffer, a relative compound, shows its importance in biochemical buffering, indicating its relevance in biological and medicinal research (Nagaj et al., 2013).
    • The use of Bis-tris propane as a multidentate ligand for nickel- and cobalt-based spin clusters in coordination chemistry highlights its potential in the development of novel compounds with specific magnetic properties (Ferguson et al., 2011).
  • Biochemical Research and Molecular Design :

    • A study on the coordination polymer with 1,3-bis(1,2,4-triazol-1-yl)propane shows its potential in creating novel polymeric materials with specific geometries and properties (Zhao et al., 2002).
    • The development of complexes of propane-1,2,3-tricarboxylic acid with lanthanide(III) cations in crystal engineering demonstrates applications in creating new materials with unique molecular architectures (Cañadillas-Delgado et al., 2008).
    • Research on epoxy resin blends based on a triepoxy monomer and a tricarboxylic acid hardener from 10-undecenoic acid, which includes the study of propane derivatives, highlights applications in developing sustainable and high-performance materials (Espinosa et al., 2020).
  • Advanced Material Science :

    • The synthesis and study of complexes constructed by flexible bis(triazole) ligands with different spacers, including propane derivatives, contribute to the development of new materials with potential applications in catalysis and molecular electronics (Ying et al., 2020).
    • Research on the synthesis and conformational analysis of 3-oxa-7-thia-1-r-azabicyclo[3.3.0]-c-5-octane derivatives, starting from TRIS, a compound related to propane derivatives, provides insights into the design of novel cyclic compounds with potential pharmaceutical applications (But et al., 2010).
  • Pharmaceutical Research :

    • A study on novel triazole-thiol and thiadiazole derivatives of the 1,2,4-triazole-3(5)-one class, incorporating propane derivatives, offers insights into the development of new compounds with antimicrobial and antioxidant properties (Düğdü et al., 2014).

properties

IUPAC Name

(4S)-2-[1,2-bis[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35N3O3/c1-12(2)15-9-25-18(22-15)8-21(7,19-23-16(10-26-19)13(3)4)20-24-17(11-27-20)14(5)6/h12-17H,8-11H2,1-7H3/t15-,16-,17-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJMXDGDZUSSDE-BRWVUGGUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)CC(C)(C2=NC(CO2)C(C)C)C3=NC(CO3)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1COC(=N1)CC(C)(C2=N[C@H](CO2)C(C)C)C3=N[C@H](CO3)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,2-Tris[(S)-4-isopropyl-4,5-dihydro-2-oxazolyl]propane

CAS RN

458563-75-2
Record name 1,2,2-Tris[(S)-4-isopropyl-4,5-dihydro-2-oxazolyl]propane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,2,2-Tris[(S)-4-isopropyl-4,5-dihydro-2-oxazolyl]propane
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1,2,2-Tris[(S)-4-isopropyl-4,5-dihydro-2-oxazolyl]propane
Reactant of Route 3
1,2,2-Tris[(S)-4-isopropyl-4,5-dihydro-2-oxazolyl]propane
Reactant of Route 4
1,2,2-Tris[(S)-4-isopropyl-4,5-dihydro-2-oxazolyl]propane
Reactant of Route 5
1,2,2-Tris[(S)-4-isopropyl-4,5-dihydro-2-oxazolyl]propane
Reactant of Route 6
1,2,2-Tris[(S)-4-isopropyl-4,5-dihydro-2-oxazolyl]propane

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